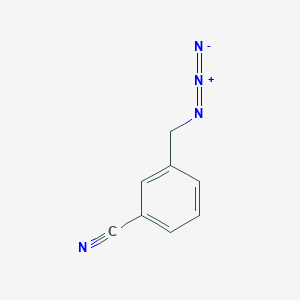

3-(Azidomethyl)benzonitrile

描述

Significance of Aryl Nitriles and Azido (B1232118) Groups in Organic Synthesis

The utility of 3-(Azidomethyl)benzonitrile is rooted in the well-established importance of its constituent functional groups: aryl nitriles and organic azides.

Aryl nitriles are a crucial class of compounds found in numerous natural products, dyes, agrochemicals, and pharmaceuticals. researchgate.net They serve as valuable synthetic intermediates, readily transformable into a variety of other functional groups, including carboxylic acids, amides, amines, and aldehydes. numberanalytics.com The cyano group's stability and its ability to undergo a range of chemical transformations make aryl nitriles indispensable building blocks in organic synthesis. numberanalytics.comsioc-journal.cn Recent advancements have even focused on developing more environmentally friendly and efficient methods for their synthesis, highlighting their continued relevance. acs.orgbohrium.com

Organic azides (R-N₃) are high-energy functional groups that have become increasingly prominent in organic chemistry. baseclick.eu Despite their energetic nature, they exhibit remarkable stability and selective reactivity, reacting with only a few other functional groups under physiological conditions. baseclick.eu This bioorthogonality is the cornerstone of their widespread use in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ajgreenchem.comsigmaaldrich.comwikipedia.org This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, a strategy broadly applied in drug discovery, bioconjugation, and materials science. ajgreenchem.comscbt.com Beyond click chemistry, azides are precursors to amines via Staudinger ligation and can serve as protecting groups for primary amines. sigmaaldrich.comwikipedia.org

Unique Reactivity Profile of the Azidomethylbenzonitrile Scaffold

The combination of the azido and nitrile functionalities on a single benzene (B151609) ring gives this compound a distinct and advantageous reactivity profile. The molecule acts as a heterobifunctional linker, where each group can be addressed in a selective manner.

The primary reactions involving this scaffold include:

Cycloaddition Reactions: The azidomethyl group readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This "click" reaction is highly efficient and specific, making the compound a valuable building block for creating complex heterocyclic structures.

Reduction: The azido group can be selectively reduced to a primary amine (aminomethyl group) using reagents like triphenylphosphine (B44618) or through catalytic hydrogenation. This opens a pathway to a different class of derivatives with potentially distinct biological or material properties.

Nitrile Group Transformations: The nitrile group can undergo reactions such as the Pinner reaction to form an amidine. This transformation has been exploited in the synthesis of benzamidine (B55565) derivatives.

The electronic nature of the nitrile group, being electron-withdrawing, also influences the reactivity at the benzylic position, facilitating the nucleophilic substitution reaction used to introduce the azide (B81097) group from a precursor like 3-(bromomethyl)benzonitrile.

Overview of Research Trajectories for this compound and Related Derivatives

Research involving this compound and its derivatives is expanding into several key areas, driven by the scaffold's synthetic utility.

Synthesis of Bioactive Molecules: A significant research trajectory is the use of this compound to create novel compounds with potential therapeutic applications. For instance, it has been used as a key intermediate in the synthesis of benzamidine derivatives containing 1,2,3-triazole moieties. nih.govresearchgate.net While some of these derivatives showed weak in vitro antifungal activity, they exhibited excellent in vivo efficacy against certain plant pathogens. nih.gov The diverse biological activities associated with amidines and triazoles, such as antitumor, anti-HIV, and antibacterial properties, make this a promising area of investigation. nih.govresearchgate.net

Development of Chemical Probes: Derivatives of this scaffold, specifically 3-azido-5-(azidomethyl)benzene compounds, are being developed as photoaffinity probes. clockss.org These tools are crucial for identifying the cellular targets of bioactive compounds, a critical step in drug discovery and chemical biology. clockss.org

Construction of Heterocyclic Libraries: The dual reactivity of this compound makes it an ideal starting material for building libraries of diverse heterocyclic compounds. clockss.org By combining transformations of the nitrile group with the click reactivity of the azide, chemists can rapidly generate a wide array of molecular structures for screening in various applications. For example, the compound has been used to synthesize bistriazole compounds through sequential click reactions. clockss.org

Materials Science: The ability of the azido group to participate in click chemistry makes it useful for the functionalization of polymers and other materials. This allows for the creation of materials with tailored properties, such as enhanced stability. scbt.com

The ongoing exploration of this compound's reactivity continues to open new avenues for innovation in both pure and applied chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 328552-90-5 | smolecule.com |

| Molecular Formula | C₈H₆N₄ | smolecule.com |

| Molecular Weight | 158.164 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| SMILES | C1=CC(=CC(=C1)C#N)CN=[N+]=[N-] | smolecule.com |

| InChI Key | UOGZFMFIYPOEQS-UHFFFAOYSA-N | smolecule.com |

Table 2: Key Synthetic Reactions of this compound

| Reaction Type | Description | Reactant(s) | Product Type |

| Synthesis | Nucleophilic substitution | 3-(Bromomethyl)benzonitrile, Sodium Azide | This compound |

| Cycloaddition (Click Chemistry) | Copper(I)-catalyzed reaction between the azide and an alkyne. | Alkynes (e.g., propargyl alcohol) | 1,2,3-Triazole derivatives |

| Reduction | Conversion of the azide to a primary amine. | Triphenylphosphine or H₂/Catalyst | 3-(Aminomethyl)benzonitrile |

| Pinner Reaction | Transformation of the nitrile group into an amidine. | Alcohol, HCl | Benzamidine derivatives |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(azidomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGZFMFIYPOEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azidomethyl Benzonitrile and Its Analogs

Nucleophilic Substitution Routes

The most direct and widely employed method for synthesizing 3-(azidomethyl)benzonitrile involves the reaction of a suitable benzylic halide with an azide (B81097) salt. This SN2 reaction is efficient and benefits from readily available starting materials.

The principal route for synthesizing this compound and its analogs is the nucleophilic substitution of a halogenated precursor, most commonly 3-(bromomethyl)benzonitrile, with an azide source. Sodium azide (NaN3) is the most frequently used reagent for this transformation due to its efficacy and solubility in suitable polar aprotic solvents.

The reaction proceeds by the displacement of the bromide ion, a good leaving group, by the azide anion (N3-). This method is also applicable to other benzylic halides, such as chlorides, though bromides are often preferred for their higher reactivity. The fundamental reaction is illustrated by the conversion of various bromomethylbenzonitriles to their corresponding azidomethyl products. For instance, 4-(bromomethyl)benzonitrile is readily converted to 4-(azidomethyl)benzonitrile (B1310577) using sodium azide in dimethyl sulfoxide (B87167) (DMSO).

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the chosen reaction conditions, particularly the solvent and temperature.

Solvent Systems: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the azide salt (e.g., Na+) while leaving the azide anion relatively free to act as a nucleophile. Commonly used solvents include:

Dimethylformamide (DMF): A versatile solvent in which sodium azide exhibits good solubility, facilitating the reaction at moderate temperatures.

Dimethyl Sulfoxide (DMSO): Another excellent choice that promotes rapid substitution, often allowing the reaction to proceed at room temperature.

Acetonitrile (MeCN): Used in some applications, occasionally in mixtures with water, which can simplify product isolation.

1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI): A high-boiling polar aprotic solvent that can be used to drive the reaction to completion. prepchem.com

Temperature Effects: The reaction temperature is a critical parameter that influences the reaction rate. While some reactive systems proceed efficiently at room temperature (approximately 25°C), particularly in DMSO, others require heating to achieve a reasonable reaction time and high conversion. prepchem.com Temperatures are often elevated to between 50°C and 90°C to ensure the complete displacement of the halide. nih.govacs.org For example, the synthesis of 1-(azidomethyl)benzene from benzyl (B1604629) bromide in DMF is conducted at 90°C for 2 hours. acs.org However, excessively high temperatures should be avoided to prevent potential decomposition of the azide product.

Table 1: Comparison of Reaction Conditions for Azidomethylbenzonitrile Synthesis

| Precursor | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(Bromomethyl)benzonitrile | Sodium Azide | 1,3-Dimethyl-2-imidazolidinone | 25 | 2 | 90 | prepchem.com |

| 4'-(Bromomethyl)biphenyl-2-carbonitrile | Sodium Azide | Methanol | 50 | 12 | - | nih.gov |

| Benzyl Bromide | Sodium Azide | DMF | 90 | 2 | 88 | acs.org |

| 4-(Bromomethyl)benzonitrile | Sodium Azide | DMSO | Room Temp. | 3 | 94 |

Alternative Synthetic Strategies

While nucleophilic substitution remains the dominant method, other strategies have been explored for the synthesis of related azide compounds.

The use of N-sulfonylhydrazones, particularly N-tosylhydrazones and the more reactive N-triftosylhydrazones, is a well-established method for the in-situ generation of diazo compounds for use in carbene chemistry. organic-chemistry.org These hydrazones typically decompose under basic conditions to yield a diazo intermediate, which can then undergo various transformations such as cyclopropanation or cross-coupling reactions. organic-chemistry.org However, this chemical pathway is not a standard or documented route for the direct synthesis of benzylic azides like this compound. The synthesis of aryl azides generally proceeds through different mechanisms, such as the diazotization of anilines followed by substitution with azide. ingentaconnect.com

This compound is a key building block for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms 1,2,3-triazoles. While click chemistry describes the use of the azide, its synthesis is often integrated directly into the workflow in what is known as a one-pot reaction. rsc.orgresearchgate.netresearchgate.net

In this approach, the azide is not isolated. Instead, the precursor halide (e.g., 3-(bromomethyl)benzonitrile), sodium azide, and a terminal alkyne are combined in a single reaction vessel. rsc.orgrsc.org The nucleophilic substitution occurs first to generate the this compound in situ. Subsequently, a copper(I) catalyst is added, initiating the cycloaddition reaction with the alkyne to yield the final triazole product. researchgate.net This methodology is highly efficient and avoids the need to handle potentially unstable organic azides. rsc.org

Preparation of Related Azidomethylbenzonitrile Isomers

The synthetic methodologies described for this compound are directly applicable to its ortho- and para-isomers, 2-(azidomethyl)benzonitrile (B109202) and 4-(azidomethyl)benzonitrile. The synthesis relies on the availability of the corresponding halogenated precursors.

2-(Azidomethyl)benzonitrile: This isomer is prepared from 2-(bromomethyl)benzonitrile (B57715) via nucleophilic substitution with sodium azide. The reaction conditions are analogous to those used for the other isomers, typically employing a polar aprotic solvent like DMF or DMSO. The synthesis of a related compound, 1-(azidomethyl)-2-(trifluoromethyl)benzene, has been reported with a 90% yield from the corresponding bromide and sodium azide, demonstrating the viability of this transformation at the ortho position.

4-(Azidomethyl)benzonitrile: The para-isomer is synthesized in high yield from 4-(bromomethyl)benzonitrile and sodium azide. One documented procedure involves reacting the starting materials in 1,3-dimethyl-2-imidazolidinone at 25°C for 2 hours, affording the product in 90% yield after purification. prepchem.com Another method utilizes DMSO as the solvent at room temperature, achieving a 94% yield in 3 hours.

Table 2: Synthesis of Azidomethylbenzonitrile Isomers

| Compound | Precursor | Typical Reagents | Typical Solvent | Yield (%) |

| 2-(Azidomethyl)benzonitrile | 2-(Bromomethyl)benzonitrile | Sodium Azide | DMF or DMSO | - |

| This compound | 3-(Bromomethyl)benzonitrile | Sodium Azide | DMF or DMSO | - |

| 4-(Azidomethyl)benzonitrile | 4-(Bromomethyl)benzonitrile | Sodium Azide | 1,3-Dimethyl-2-imidazolidinone | 90 |

Synthesis of 4-(Azidomethyl)benzonitrile

The preparation of 4-(azidomethyl)benzonitrile is generally achieved in a two-step process starting from 4-methylbenzonitrile. The first step is the bromination of the methyl group to form 4-(bromomethyl)benzonitrile, which is then converted to the final product by reaction with an azide salt.

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile

A common method for the synthesis of 4-(bromomethyl)benzonitrile involves the radical bromination of 4-methylbenzonitrile. This is often accomplished using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction mixture is typically heated to reflux to initiate the reaction.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride (CCl₄) | Reflux, 8 hours | 4-(Bromomethyl)benzonitrile | 90% |

Step 2: Synthesis of 4-(Azidomethyl)benzonitrile

The subsequent conversion of 4-(bromomethyl)benzonitrile to 4-(azidomethyl)benzonitrile is a standard SN2 reaction. Sodium azide (NaN₃) is used as the azide source. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the nucleophilic substitution. chemicalbook.com

A procedure involves dissolving 4-(bromomethyl)benzonitrile in 1,3-dimethyl-2-imidazolidinone and stirring it with sodium azide at room temperature. chemicalbook.com Following the reaction, the product is isolated through an aqueous workup and extraction, followed by purification, commonly via column chromatography on silica (B1680970) gel. chemicalbook.com

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-(Bromomethyl)benzonitrile | Sodium Azide (NaN₃) | 1,3-Dimethyl-2-imidazolidinone | 25 °C, 2 hours | 4-(Azidomethyl)benzonitrile |

Synthesis of 2-(Azidomethyl)benzonitrile

The synthesis of 2-(azidomethyl)benzonitrile follows a parallel pathway to its 4-substituted isomer, beginning with 2-methylbenzonitrile.

Step 1: Synthesis of 2-(Bromomethyl)benzonitrile

The precursor, 2-(bromomethyl)benzonitrile, can be synthesized from 2-methylbenzonitrile. One documented method involves reacting 2-methylbenzonitrile with reagents such as dihydrogen peroxide and bromine in a biphasic solvent system of dichloromethane (B109758) and water under reflux conditions. Another approach involves the bromination of a protected hydroxymethyl intermediate using phosphorus tribromide (PBr₃) in dichloromethane. google.com

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product |

| 2-Methylbenzonitrile | Dihydrogen Peroxide, Bromine | Dichloromethane, Water | Reflux, 4 hours | 2-(Bromomethyl)benzonitrile |

| 2-{[(tert-butyldimethylsilyl)oxy]methyl}benzonitrile | Phosphorus Tribromide (PBr₃) | Dichloromethane | 0-40 °C, 3-10 hours | 2-(Bromomethyl)benzonitrile |

Step 2: Synthesis of 2-(Azidomethyl)benzonitrile

The conversion of 2-(bromomethyl)benzonitrile to 2-(azidomethyl)benzonitrile is achieved through nucleophilic substitution with sodium azide. While a specific detailed procedure for this exact molecule is not extensively documented in the provided literature, the reaction is analogous to the synthesis of other benzyl azides from their corresponding benzyl bromides. rsc.org The reaction typically involves stirring the bromide with an excess of sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, at room temperature until completion.

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-(Bromomethyl)benzonitrile | Sodium Azide (NaN₃) | Polar Aprotic Solvent (e.g., DMF) | Room Temperature | 2-(Azidomethyl)benzonitrile |

Scalability and Practical Considerations in Synthesis

When considering the synthesis of azidomethylbenzonitriles on a larger scale, several practical and significant safety considerations must be addressed. Organic azides are energetic compounds, and their handling requires stringent safety protocols. pitt.edu

Safety Considerations:

Hydrazoic Acid Formation: A primary concern in any synthesis using sodium azide is the potential formation of hydrazoic acid (HN₃). acs.orgchimia.ch This substance is highly toxic, volatile, and dangerously explosive. researchgate.net It can be generated if the azide salt is exposed to acidic conditions. Therefore, maintaining neutral or slightly basic reaction conditions is critical. Using buffered systems or ensuring the absence of acid is a key process safety measure. chimia.ch

Thermal Stability: Organic azides can decompose exothermically, and sometimes explosively, upon heating. researchgate.net The stability of an organic azide is often evaluated using the ratio of carbon to nitrogen atoms (C/N ratio) or the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like an azide) to ensure reasonable stability. pitt.edu For azidomethylbenzonitrile (C₈H₆N₄), the C/N ratio is 2, indicating a high nitrogen content that necessitates careful handling and avoidance of high temperatures.

Shock Sensitivity: Heavy metal azides, which can be formed by the reaction of azides with metals like copper, lead, silver, or mercury, are extremely shock-sensitive and can act as primary explosives. pitt.edu For this reason, the use of metal spatulas, stir bars with exposed metal, or reaction vessels with metal components that could come into contact with the azide solution should be strictly avoided. pitt.edu

Solvent Choice: The choice of solvent is crucial. Halogenated solvents such as dichloromethane or chloroform (B151607) should be avoided in reactions with azides, as they can potentially form highly unstable di- and tri-azidomethane byproducts. pitt.edu

Practical and Scalability Considerations:

Process Control: For larger-scale reactions, maintaining strict control over reaction temperature is essential to prevent thermal runaway. Semi-batch processes, where one reagent is added portion-wise, can help manage the reaction exotherm. researchgate.net

Continuous Flow Chemistry: Modern approaches to enhance the safety of azide chemistry involve the use of continuous-flow reactors or microreactors. researchgate.net These systems handle only small amounts of the reaction mixture at any given time, which significantly minimizes the risk associated with the potential decomposition of larger quantities of energetic intermediates.

Workup and Waste: The quenching and disposal of residual azide are critical steps. Aqueous waste streams containing azide ions must be carefully treated (e.g., with nitrous acid or ceric ammonium (B1175870) nitrate) before disposal to prevent the formation of explosive metal azides in plumbing systems. researchgate.net

Reactivity and Mechanistic Investigations of 3 Azidomethyl Benzonitrile

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

Azide-alkyne cycloaddition reactions are a cornerstone of modern synthetic chemistry, prized for their high yields, mild reaction conditions, and exceptional functional group tolerance. The reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a stable 1,2,3-triazole ring. This transformation can be achieved through various catalytic and catalyst-free methods, each offering distinct advantages in terms of regioselectivity and substrate scope.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely recognized and utilized click reaction. It proceeds with remarkable efficiency and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically carried out using a copper(I) source, which can be introduced directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate.

In the context of 3-(azidomethyl)benzonitrile, the CuAAC reaction provides a straightforward route to a variety of 1,4-disubstituted 1,2,3-triazole derivatives. The reaction involves the coupling of the azide moiety of this compound with a terminal alkyne in the presence of a copper(I) catalyst. The resulting triazole ring serves as a stable linker, connecting the 3-cyanobenzyl group to another molecular fragment. While the reaction is generally high-yielding, the electronic nature of the substituents on both the azide and the alkyne can influence the reaction efficiency. For instance, studies on substituted benzyl (B1604629) azides have shown that electron-withdrawing groups can sometimes lead to slightly lower yields compared to electron-donating or neutral substituents.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Substituted Benzyl Azides

| Entry | Benzyl Azide Substituent | Alkyne | Product | Yield (%) |

| 1 | H | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |

| 2 | 4-Methoxy | Phenylacetylene | 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole | 98 |

| 3 | 4-Nitro | Phenylacetylene | 1-(4-Nitrobenzyl)-4-phenyl-1H-1,2,3-triazole | 91 |

| 4 | 3-Cyano (Illustrative) | Phenylacetylene | 1-((3-Cyanophenyl)methyl)-4-phenyl-1H-1,2,3-triazole | Expected to be high |

Note: This table is illustrative and based on general findings for substituted benzyl azides. Specific yield for this compound may vary.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. This mechanism directs the reaction to exclusively form the 1,4-disubstituted regioisomer of the 1,2,3-triazole. This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. The stereochemistry of the substituents on the azide and alkyne is retained in the product, as the reaction does not involve the formation of stereochemically labile intermediates. For this compound, this means that its reaction with a terminal alkyne will predictably lead to the corresponding 1-(3-cyanobenzyl)-4-substituted-1H-1,2,3-triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free variant of the click reaction that utilizes strained cyclooctynes. The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. This has made SPAAC an invaluable tool in bioconjugation and materials science.

The reactivity in SPAAC is largely governed by the structure of the cyclooctyne. However, the electronic nature of the azide can also play a role. Computational studies on the cycloaddition of benzyl azide with substituted cyclooctynes have shown that substituents on the cyclooctyne have a significant impact on reactivity. While less studied, the effect of substituents on the azide is also a factor. For aromatic azides, electron-withdrawing groups can accelerate the reaction with electron-rich cyclooctynes through an inverse-electron-demand mechanism. This suggests that this compound, with its electron-withdrawing cyano group, could exhibit favorable kinetics in SPAAC reactions with certain cyclooctynes.

Table 2: Relative Reactivity of Substituted Azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Azide | Cyclooctyne | Relative Rate |

| Benzyl Azide | BCN | 1.0 |

| 4-Methoxybenzyl Azide | BCN | ~0.8 |

| 4-Nitrobenzyl Azide | BCN | ~1.5 |

| 3-Cyanobenzyl Azide (Illustrative) | BCN | Expected to be >1.0 |

Note: This table presents a qualitative trend based on the electronic effects of substituents. BCN (bicyclo[6.1.0]non-4-yne) is a commonly used cyclooctyne.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary regioselectivity to CuAAC, exclusively yielding 1,5-disubstituted 1,2,3-triazoles. This reaction is typically catalyzed by a ruthenium(II) complex, such as [Cp*RuCl]. Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes, leading to fully substituted triazoles.

The mechanism of RuAAC is distinct from that of CuAAC and is thought to involve the formation of a ruthenacycle intermediate. The scope of the RuAAC with respect to the azide component has been investigated, and it has been observed that aryl azides bearing strongly electron-withdrawing groups can sometimes inhibit the reaction or lead to lower yields. This suggests that the reaction of this compound in RuAAC might require careful optimization of reaction conditions to achieve high efficiency. However, for many substituted aryl azides, the reaction proceeds smoothly to give the 1,5-disubstituted product in good yields.

Kinetic and Thermodynamic Considerations in Cycloaddition Pathways

The outcome and rate of azide-alkyne cycloadditions are governed by both kinetic and thermodynamic factors. The uncatalyzed thermal cycloaddition has a high activation barrier, making it slow and often requiring elevated temperatures. This high activation energy is also responsible for the lack of regioselectivity, as the transition states leading to the 1,4- and 1,5-isomers are often close in energy.

Catalysts in CuAAC and RuAAC provide alternative reaction pathways with significantly lower activation energies, thus dramatically increasing the reaction rates. The regioselectivity observed in these catalyzed reactions is a result of the catalyst directing the reaction through a specific, lower-energy transition state. For example, in CuAAC, the formation of the copper acetylide intermediate ensures that the azide adds in a way that leads exclusively to the 1,4-product.

Reduction Reactions of the Azido (B1232118) Group

The azido group in this compound is readily reduced to a primary amine, providing a key pathway to valuable aminomethyl derivatives. This transformation can be accomplished through several methods, including catalytic hydrogenation and the use of specific reducing agents.

The primary product from the reduction of the azido group in this compound is 3-(aminomethyl)benzonitrile. This conversion is a fundamental transformation, turning the azide into a versatile primary amine, which serves as a crucial building block in the synthesis of more complex molecules. For instance, the hydrochloride salt of 3-(aminomethyl)benzonitrile can be successfully prepared from its azide precursor, 3-cyanobenzyl azide. rsc.org

Catalytic hydrogenation is a widely employed method for the reduction of azides to amines. organic-chemistry.org While specific studies on this compound are not prevalent, the hydrogenation of related nitriles provides insight into effective catalytic systems. Heterogeneous transition metal catalysts are frequently used for this purpose. researchgate.net For example, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of benzonitrile (B105546) to benzylamine. researchgate.netqub.ac.uk Other precious metal catalysts, including platinum, rhodium, and ruthenium, have also been screened for their efficacy in nitrile reductions. researchgate.net These methods are generally applicable to the azido group, which is often more readily reduced than the nitrile, allowing for selective transformation under controlled conditions.

The Staudinger reaction, which utilizes triphenylphosphine (B44618) (PPh₃), is a particularly mild and efficient method for reducing azides to amines. organic-chemistry.org This reaction is highly chemoselective and is known to tolerate a wide range of functional groups, including nitriles, esters, and ketones. organic-chemistry.org This selectivity makes it an ideal method for the reduction of this compound, as the azido group can be converted to an amine without affecting the nitrile moiety.

The reaction proceeds in two distinct steps:

Iminophosphorane Formation : The triphenylphosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This is followed by the expulsion of dinitrogen (N₂) gas to form a stable iminophosphorane intermediate. organic-chemistry.orgwikipedia.orgjk-sci.com

Hydrolysis : The iminophosphorane is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide as a byproduct. organic-chemistry.orgwikipedia.org

Summary of Azide Reduction Methods

| Method | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, etc. | 3-(aminomethyl)benzonitrile | Effective method, though catalyst choice is crucial for selectivity over the nitrile group. |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | 3-(aminomethyl)benzonitrile | Extremely mild and chemoselective; does not reduce the nitrile group. organic-chemistry.orgorganic-chemistry.org High yields are typical. thermofisher.com |

Nucleophilic Substitution Reactions Involving the Azido Moiety

The azido group of this compound can participate in various reactions, most notably in cycloadditions that lead to the formation of new heterocyclic rings.

A prominent reaction involving the azido moiety is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this reaction, the azide undergoes a [3+2] cycloaddition with a terminal alkyne to form a stable 1,2,3-triazole ring. This process is known for its high efficiency and specificity, creating new carbon-nitrogen bonds. One-pot procedures have been developed where a benzylic halide is first converted to the corresponding benzyl azide in situ using sodium azide; the resulting azide is then immediately "clicked" with an alkyne without being isolated. nih.gov This methodology demonstrates the utility of the azido group in compounds like this compound for constructing complex, nitrogen-containing heterocyclic systems. nih.gov

Nitrile Group Transformations

The nitrile group (-CN) is a versatile functional group that can be converted into various other functionalities. researchgate.net Although it is generally robust and often remains unchanged during many chemical reactions, it can be transformed under specific conditions. nih.gov

One of the primary transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under acidic conditions, as demonstrated by the acid-catalyzed hydrolysis of benzonitrile in various mineral acids like sulfuric and hydrochloric acid. semanticscholar.org

Furthermore, regioselective transformations are possible in molecules with multiple nitrile groups. In studies involving 3-(cyanomethyl)benzonitrile, a compound structurally related to this compound, biotransformations using the bacterium Rhodococcus rhodochrous have shown that the aromatic nitrile can be selectively hydrolyzed. When the bacterium was grown on benzonitrile or propionitrile, it converted the aromatic nitrile of 3-(cyanomethyl)benzonitrile into the corresponding 3-(cyanomethyl)benzoic acid with high yield. nih.gov This indicates that under specific enzymatic conditions, the nitrile on the benzene (B151609) ring can be targeted for hydrolysis.

Potential Nitrile Group Transformations

| Reaction Type | Conditions/Reagents | Product Group | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl) | Carboxylic Acid | A standard method for converting nitriles to carboxylic acids. semanticscholar.org |

| Enzymatic Hydrolysis | Whole-cell suspensions (e.g., R. rhodochrous) | Carboxylic Acid | Can offer high regioselectivity in multifunctional molecules. nih.gov |

| Reduction | Strong reducing agents or catalytic hydrogenation | Primary Amine | Requires more vigorous conditions than azide reduction, allowing for selective reactions. |

Pinner Reaction for Amidine Synthesis

The Pinner reaction is a classic and highly useful method for converting nitriles into amidines, proceeding through an imino ester salt intermediate, often called a Pinner salt. wikipedia.orgresearchgate.net This acid-catalyzed reaction, first described by Adolf Pinner in 1877, involves two main steps. wikipedia.orgdrugfuture.com

First, the nitrile, in this case, this compound, is treated with an alcohol in the presence of an acid catalyst, typically dry hydrogen chloride (HCl). The nitrile nitrogen is protonated, which activates the nitrile carbon toward nucleophilic attack by the alcohol. This sequence forms an imino ester hydrochloride, the Pinner salt. organic-chemistry.orgnih.gov

Step 1: Formation of the Pinner Salt

The reaction of this compound with an alcohol (R'OH) and hydrogen chloride to form the corresponding imino ester hydrochloride (Pinner salt).

The reaction of this compound with an alcohol (R'OH) and hydrogen chloride to form the corresponding imino ester hydrochloride (Pinner salt).

In the second step, the isolated Pinner salt is treated with ammonia or an amine to yield the desired amidine. drugfuture.comthieme-connect.de The reaction with ammonia would convert the imino ester of this compound into 3-(Azidomethyl)benzamidine hydrochloride.

Step 2: Amidine Formation

The conversion of the Pinner salt to 3-(Azidomethyl)benzamidine hydrochloride upon reaction with ammonia.

The conversion of the Pinner salt to 3-(Azidomethyl)benzamidine hydrochloride upon reaction with ammonia.

Other Hydrolysis and Reduction Pathways of Nitriles

The nitrile group of this compound is susceptible to both hydrolysis and reduction, providing pathways to carboxylic acids and primary amines, respectively. These transformations are fundamental in organic synthesis. libretexts.orgresearchgate.net

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. wikipedia.orgchemistrysteps.com The reaction typically proceeds through an amide intermediate, which may or may not be isolated. study.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon. chemistrysteps.com Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Further heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org For this compound, this reaction would yield 3-(Azidomethyl)benzoic acid. youtube.comdoubtnut.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base (e.g., NaOH) initiates the reaction through the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.compressbooks.pub This forms an imine anion which is then protonated by water to give an amide intermediate after tautomerization. chemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents. wikipedia.org A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. openstax.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org

It is crucial to note that the azido group (-N₃) is also susceptible to reduction by LiAlH₄. Therefore, the treatment of this compound with LiAlH₄ would likely reduce both the nitrile and the azide functionalities, yielding 3-(Aminomethyl)benzylamine.

| Reaction Pathway | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, Δ | 3-(Azidomethyl)benzamide | 3-(Azidomethyl)benzoic acid |

| Base Hydrolysis | 1. OH⁻, Δ 2. H₃O⁺ | 3-(Azidomethyl)benzamide | 3-(Azidomethyl)benzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | 3-(Aminomethyl)benzylamine |

Theoretical and Computational Mechanistic Studies

Modern computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone. nih.gov For a molecule like this compound, these methods can elucidate the intricate details of its reactivity.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting their reactivity. tandfonline.com For the reactions of this compound, DFT can be employed to map out the entire potential energy surface of a given transformation, such as the Pinner reaction or hydrolysis.

By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to:

Determine the thermodynamic favorability of a reaction (ΔG).

Calculate the activation energy barriers (ΔG‡), which provides insight into the reaction kinetics.

Compare different possible reaction pathways to predict the most likely mechanism. tandfonline.com

Analyze the electronic properties of the molecule, such as charge distribution and orbital energies, to understand its inherent reactivity. tandfonline.com

For instance, a DFT study could model the protonation of the nitrile nitrogen and the subsequent nucleophilic attack by an alcohol in the Pinner reaction, providing a detailed, energetic picture of the process. tandfonline.com

Elucidation of Reaction Steps and Intermediates

A key strength of computational methods like DFT is their ability to characterize the geometry and energy of transient species, such as reaction intermediates and transition states. researchgate.net These species are often short-lived and present in low concentrations, making them challenging to observe experimentally.

Intermediates: In the hydrolysis of this compound, DFT calculations can model the structure of the amide intermediate, confirming its place along the reaction coordinate. study.com Similarly, the structure of the Pinner salt intermediate can be optimized and its stability assessed.

Transition States: DFT can locate the transition state structure for each elementary step of a reaction. A transition state is the highest energy point along a reaction pathway. Analyzing its geometry reveals which bonds are breaking and which are forming, providing a snapshot of the bond rearrangement process. tandfonline.com For example, in the reduction of the nitrile, DFT could model the transition state for the hydride attack on the nitrile carbon.

Experimental Techniques in Mechanistic Studies

While computational studies offer profound insight, experimental validation is essential for confirming proposed reaction mechanisms. A variety of analytical techniques are employed for this purpose. mckgroup.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation in organic chemistry. It can be used to identify the final products of a reaction and, in some cases, to detect and characterize stable intermediates. By monitoring the reaction over time (in-situ NMR), it is possible to follow the disappearance of reactants and the appearance of products, providing kinetic data. jove.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. MS can be coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify components of a complex reaction mixture. jove.com

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including the precise arrangement of atoms and stereochemistry. This technique is invaluable for confirming the structure of starting materials, stable products, or isolable intermediates like a Pinner salt. nih.gov

These experimental methods, often used in combination, provide the empirical data needed to support or refute computationally proposed mechanisms. chemrxiv.org

Functional Group Interconversions on the Benzonitrile Scaffold

The benzonitrile scaffold is a versatile platform in organic synthesis, largely due to the array of transformations that the nitrile group can undergo. researchgate.netnbinno.com For this compound, the nitrile group serves as a synthetic handle that can be converted into several other important functional groups.

The primary interconversions, as discussed previously, are:

Nitrile to Carboxylic Acid: Achieved through acid or base-catalyzed hydrolysis. libretexts.org This converts the electron-withdrawing nitrile into an electron-withdrawing carboxylic acid group, which can then participate in further reactions like esterification or amidation.

Nitrile to Primary Amine: Accomplished through reduction, typically with LiAlH₄. openstax.org This transformation fundamentally changes the electronic nature of the substituent from electron-withdrawing to a basic, electron-donating aminomethyl group.

Nitrile to Ketone: Reaction of the nitrile with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), followed by aqueous hydrolysis, yields a ketone. chemistrysteps.comopenstax.org For example, reacting this compound with methylmagnesium bromide would produce 3-(azidomethyl)acetophenone after workup.

These transformations highlight the synthetic utility of the nitrile group on the this compound molecule, allowing for the strategic modification of the compound to access a diverse range of derivatives. researchgate.net

| Starting Functional Group | Reagents | Resulting Functional Group |

| Nitrile (-CN) | H₃O⁺ or OH⁻ then H₃O⁺ | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | 1. LiAlH₄ 2. H₂O | Aminomethyl (-CH₂NH₂) |

| Nitrile (-CN) | 1. R-MgBr 2. H₂O | Ketone (-C(O)R) |

| Nitrile (-CN) | R'OH, HCl then NH₃ | Amidine (-C(=NH)NH₂) |

Transformation of Methyl to Azidomethyl Groups

The conversion of a methyl group to an azidomethyl group on the benzonitrile ring is not a direct transformation but is efficiently achieved through a well-established two-step synthetic sequence. This process involves an initial benzylic halogenation followed by a nucleophilic substitution.

Step 1: Benzylic Halogenation

The first step involves the free-radical halogenation of 3-methylbenzonitrile. Typically, N-bromosuccinimide (NBS) is used as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. The reaction selectively occurs at the benzylic position due to the stability of the resulting benzyl radical, which is resonance-stabilized by the aromatic ring. This reaction yields 3-(bromomethyl)benzonitrile, a key intermediate.

Step 2: Nucleophilic Azide Substitution

The second step is the conversion of the benzylic bromide to the corresponding azide. 3-(Bromomethyl)benzonitrile is treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide leaving group to form this compound. smolecule.commasterorganicchemistry.com The efficiency of this step is high, often resulting in excellent yields. smolecule.com One-pot procedures that combine the nucleophilic substitution with subsequent reactions, such as cycloadditions, have been developed to avoid the isolation of potentially hazardous azide intermediates. nih.gov

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Mechanism |

| 1. Bromination | 3-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)benzonitrile | Free-Radical Halogenation |

| 2. Azidation | 3-(Bromomethyl)benzonitrile | Sodium Azide (NaN₃), DMF | This compound | Sₙ2 Nucleophilic Substitution |

Conversion of Other Pendant Functional Groups (e.g., Carboxy, Hydroxymethyl, Formyl)

The azidomethyl group can also be synthesized from other functional groups located at the 3-position of the benzonitrile ring. These transformations typically converge on the formation of a common intermediate, such as 3-(hydroxymethyl)benzonitrile or 3-(bromomethyl)benzonitrile, which is then converted to the final product.

From a Formyl Group: The conversion from 3-formylbenzonitrile (3-cyanobenzaldehyde) requires a two-step sequence.

Reduction: The aldehyde is first reduced to the corresponding primary alcohol, 3-(hydroxymethyl)benzonitrile. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Conversion to Azide: The resulting benzylic alcohol is then converted to the azide. This can be done by first transforming the hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide) and then performing a nucleophilic substitution with sodium azide. A more direct conversion from the alcohol to the azide can also be achieved using reagents like azidotrimethylsilane (TMSN₃) with a Lewis acid catalyst or via Mitsunobu reaction conditions. organic-chemistry.org

From a Hydroxymethyl Group: If the starting material is 3-(hydroxymethyl)benzonitrile, the conversion follows the second step described above. The primary alcohol is activated by converting the -OH group into a better leaving group. For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would yield the corresponding halomethyl intermediate, which readily undergoes substitution with sodium azide. smolecule.com

From a Carboxy Group: Transforming 3-carboxybenzonitrile (3-cyanobenzoic acid) into this compound is a multi-step process.

Reduction: The carboxylic acid must first be reduced to the primary alcohol, 3-(hydroxymethyl)benzonitrile. This reduction requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup.

Conversion to Azide: Once the hydroxymethyl intermediate is obtained, the synthesis proceeds as described above, via conversion to a good leaving group and subsequent reaction with an azide source.

| Starting Functional Group | Intermediate(s) | Key Transformation(s) |

| Formyl (-CHO) | Hydroxymethyl | Reduction, Activation of -OH, Azide Substitution |

| Hydroxymethyl (-CH₂OH) | Halomethyl or Sulfonate Ester | Activation of -OH, Azide Substitution |

| Carboxy (-COOH) | Hydroxymethyl | Reduction, Activation of -OH, Azide Substitution |

Applications and Advanced Research Directions

Role in Complex Organic Molecule Synthesis

3-(Azidomethyl)benzonitrile is a key intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for sequential or one-pot reactions to introduce structural diversity, making it a valuable tool for medicinal and materials chemistry.

Construction of Chemical Libraries (e.g., Bistriazole Libraries)

The ability of this compound to participate in highly efficient and reliable reactions like click chemistry makes it a valuable component for the construction of chemical libraries. These libraries, which consist of a large number of related compounds, are essential tools in drug discovery and materials science for screening and identifying molecules with desired properties.

The synthesis of bistriazole compounds, for example, can be envisioned using precursors containing two azide (B81097) functionalities or by reacting a diazide with an alkyne. Research on related molecules, such as 3-azido-5-(azidomethyl)benzene derivatives, has shown their utility in preparing bistriazole compounds. This suggests that di-functionalized azides derived from or analogous to this compound could be employed in the systematic construction of bistriazole libraries. By reacting a bis-azide with a variety of alkynes, or a mono-azide with a bis-alkyne, a diverse library of bistriazole-containing molecules can be rapidly assembled.

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. cas.orgwikipedia.org The azide group is a cornerstone of this field due to its small size, metabolic stability, and lack of competing side reactions within cells. wikipedia.org

Labeling and Modification of Biomolecules

The azide group serves as a "chemical handle" that can be introduced into biomolecules like proteins, glycans, and nucleic acids. nih.govnih.gov This is often achieved through metabolic labeling, where a cell is fed a precursor molecule containing an azide. nih.gov Once the azide-modified biomolecule is produced by the cell, it can be selectively targeted for labeling.

The primary reactions used for this purpose are:

Staudinger Ligation: A reaction between an azide and a phosphine-based reagent. It was one of the first bioorthogonal reactions developed. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction between an azide and a terminal alkyne. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of the click reaction that uses a strained cyclooctyne (B158145), making it more suitable for use in living cells by avoiding copper toxicity. wikipedia.orgescholarship.org

These strategies allow for the precise attachment of probes, such as fluorescent dyes or affinity tags, to specific biomolecules for further study. nih.govnih.gov

Applications in Cellular Imaging and Tracking Methodologies

By attaching fluorescent probes to azide-modified biomolecules via bioorthogonal reactions, scientists can visualize and track these molecules within living cells in real-time. nih.govnih.gov This two-step labeling process allows for high-resolution imaging of cellular components and processes without the need for genetically encoded tags like Green Fluorescent Protein (GFP). nih.govnih.gov This method is instrumental in studying the distribution, dynamics, and function of various biomolecules, providing critical insights into complex biological systems. nih.gov

Materials Science Research

In materials science, the reactivity of the azide group is harnessed to create novel materials with specific properties.

Synthesis of Functional Polymers

Functional polymers are macromolecules that have specific chemical groups, which in turn give them specialized functions. iupac.org The azide group can be incorporated into polymer chains, either at the ends (terminal functionalization) or along the backbone. These azide-functionalized polymers can then be modified using click chemistry reactions, such as CuAAC, to attach a wide variety of other molecules. This modular approach allows for the synthesis of complex and highly functionalized polymers for diverse applications, including drug delivery and advanced coatings. researchgate.netpolymer.cnnih.gov

Utilization as a Cross-linking Agent in Polymer Formulations

Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. sigmaaldrich.com This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material. nih.gov Azide-containing compounds can act as cross-linking agents. When heated or exposed to UV light, the azide group can decompose to form a highly reactive nitrene intermediate, which can then react with adjacent polymer chains to form stable covalent links. This method is used to cure polymers and create robust materials like elastomers and thermosets.

Table 1: General Classes of Chemical Cross-linking Agents This table provides general information and does not imply the use of this compound.

| Cross-linking Agent Class | Reactive Group(s) | Typical Application |

|---|---|---|

| Isocyanates | -NCO | Curing of polyurethanes and acrylic polymers. |

| Carbodiimides | -N=C=N- | Coupling of carboxylic acids and amines. |

| Azides | -N₃ | UV or thermal curing via nitrene insertion. |

| Epoxies | Oxirane ring | Thermosetting adhesives and composites. |

| Acrylates | C=C double bond | Radiation-cured coatings and hydrogels. |

Exploration in Ferroelectric Materials Development

Ferroelectric materials are a class of polar materials that have a spontaneous electric polarization that can be reversed by applying an external electric field. researchgate.netaps.org Research in this area focuses on discovering new compounds with these properties for applications in memory devices, sensors, and energy conversion. researchgate.net The search for new ferroelectric materials often involves high-throughput computational screening of chemical composition spaces to identify stable, insulating compounds with polar crystal structures. aps.org While organic and polymer-based ferroelectrics are an area of interest, there is no information in the provided search results linking azide-containing compounds, specifically this compound, to the development or exploration of ferroelectric materials.

Pre-clinical Drug Discovery and Chemical Biology Research

The unique chemical properties of this compound, specifically the presence of a reactive azide group and a stable benzonitrile (B105546) scaffold, make it a valuable tool in modern preclinical drug discovery and chemical biology. Its primary utility lies in its role as a versatile building block for constructing large, diverse libraries of novel chemical entities through highly efficient and modular chemical reactions.

The azido (B1232118) group in this compound is an ideal functional handle for participating in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govpcbiochemres.com This reaction allows for the covalent linking of the 3-(azidomethyl)phenyl moiety to a wide variety of molecules containing a terminal alkyne. The result is a 1,4-disubstituted 1,2,3-triazole, a five-membered heterocyclic ring that is not commonly found in nature but is highly valued in medicinal chemistry. africanjournalofbiomedicalresearch.comfrontiersin.org The triazole ring is exceptionally stable and can act as a rigid linker connecting two molecular fragments, or it can participate directly in binding to biological targets. longdom.org

This modular approach enables the rapid synthesis of large libraries of compounds from a common this compound core, which can then be screened for various biological activities. nih.govnih.gov By systematically varying the alkyne-containing reactant, researchers can explore a vast chemical space to identify "hit" and "lead" compounds with potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. frontiersin.orgresearchgate.netresearchgate.net The process involves synthesizing libraries of bidentate inhibitors and directly screening them against target enzymes. nih.gov

| Alkyne-Containing Building Block | Resulting Triazole-Benzonitrile Scaffold | Potential Bioactivity Target Class |

|---|---|---|

| Propargyl Amine Derivatives | Amine-functionalized triazole | Enzyme Inhibitors (e.g., Kinases, Proteases) |

| Ethynyl-substituted Heterocycles (e.g., Pyridine, Quinoline) | Heterocycle-conjugated triazole | Antimicrobial or Anticancer Agents |

| Propargylated Sugars | Glycoconjugate triazole | Antiviral Agents, Lectin Inhibitors |

| Alkyne-modified Peptides | Peptidomimetic triazole | Protein-Protein Interaction Modulators |

Identifying the specific biological target of a drug candidate is a critical step in drug discovery. Photoaffinity labeling (PAL) is a powerful technique used for this purpose. nih.gov A typical photoaffinity probe consists of three essential components: a pharmacophore that recognizes and binds to the target protein, a photoreactive group (like a diazirine) that forms a covalent bond with the target upon UV irradiation, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation of the probe-protein complex. nih.govsigmaaldrich.com

This compound is an excellent building block for creating these sophisticated probes. The azido group serves as a "bioorthogonal handle," meaning it is chemically inert in a biological system but can be selectively reacted with a partner functional group. nih.gov In a common strategy, a probe is designed with the pharmacophore and a photoreactive diazirine group, while the azide from the this compound core is left available. researchgate.netiris-biotech.de This cell-permeable probe is introduced to live cells where it binds its target. After UV irradiation creates a covalent link, the cells are lysed, and the reporter tag, which contains a terminal alkyne, is "clicked" onto the azide handle of the probe-protein conjugate via CuAAC. nih.gov This two-step approach allows for target capture in a native cellular environment before the addition of the bulky reporter tag, minimizing potential interference with binding. nih.gov

| Probe Component | Function | Example Moiety | Role of this compound |

|---|---|---|---|

| Pharmacophore | Binds non-covalently to the biological target. | Known enzyme inhibitor or receptor ligand | Serves as a scaffold to link the pharmacophore to other components. |

| Photoreactive Group | Forms a covalent bond with the target upon UV light activation. | Trifluoromethylphenyldiazirine | Provides a stable aromatic core for attachment. |

| Bioorthogonal Handle | Allows for late-stage attachment of a reporter tag. | Azide (-N₃) | Directly provides the essential azidomethyl group. |

| Reporter Tag (added post-labeling) | Enables detection, visualization, and purification of the target. | Alkyne-Biotin, Alkyne-Fluorophore | The azide handle is the reaction partner for the tag's alkyne group. |

Once a lead compound is identified, understanding how it modulates biochemical pathways is essential. The triazole-containing molecules synthesized from this compound can interact with biological macromolecules through various non-covalent forces. The stable 1,2,3-triazole ring itself is more than just a passive linker; its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in dipole-dipole and π-stacking interactions within the binding sites of enzymes and receptors. nih.gov

Libraries of compounds derived from this compound are systematically evaluated in biochemical and cellular assays to measure their impact on specific pathways. For example, in enzyme inhibition studies, compounds are tested for their ability to block the active site of a target enzyme, a common mechanism for therapeutic intervention. nih.gov Similarly, in receptor binding assays, the compounds are evaluated for their ability to either block (antagonist) or mimic (agonist) the binding of a native ligand to its receptor, thereby modulating a signaling pathway. nih.gov The nitrile group of the parent molecule can also be retained in the final compound, where it may serve as a hydrogen bond acceptor or a metabolic blocking group.

| Biochemical Target | Type of Molecular Interaction | Potential Therapeutic Outcome |

|---|---|---|

| Protein Kinases | Hydrogen bonding with hinge region residues; hydrophobic interactions. | Anti-cancer (inhibition of cell proliferation) |

| Viral Proteases (e.g., HIV protease) | Disruption of the catalytic dyad; occupying the active site. | Antiviral (inhibition of viral replication) |

| G-Protein Coupled Receptors (GPCRs) | Orthosteric or allosteric binding, leading to antagonism or agonism. | Neurological, cardiovascular, or metabolic disease modulation |

| Bacterial Enzymes (e.g., DNA gyrase) | Inhibition of essential metabolic or replicative processes. | Antibacterial |

Development of Novel Catalytic Systems Utilizing Azido-Functionality

The azido-functionality of this compound is not only a passive handle for synthesis but can also play an active role in the development of novel catalytic systems. Its utility is demonstrated in two major areas: as a key substrate in the refinement of click chemistry catalysis and as a precursor to highly reactive intermediates in radical-based catalysis.

The most significant catalytic system involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.orgbeilstein-journals.orgwikipedia.org This reaction is a prime example of a "click reaction" due to its high efficiency, mild reaction conditions, and exceptional functional group tolerance. sigmaaldrich.com The development of this catalytic system, which typically involves a Cu(I) source and often a stabilizing ligand, has revolutionized chemical synthesis. longdom.orgnih.govlongdom.org Compounds like this compound are ideal substrates for probing the scope and mechanism of new CuAAC catalysts and for applying this catalytic system to the synthesis of functional molecules. beilstein-journals.org

More recently, the azido group has been used to generate the azide radical (N₃•), a highly reactive transient species. dntb.gov.uaresearchgate.net This can be achieved through photoredox catalysis, where visible light and a photocatalyst are used to initiate a single-electron transfer process. nih.gov The resulting azide radical can then participate in a variety of powerful chemical transformations, such as the difunctionalization of alkenes, that are not accessible through traditional methods. nih.govmdpi.com In these systems, the azido-functionalized starting material is integral to the catalytic cycle that generates the key reactive intermediate.

| Catalytic System | Role of Azido-Functionality | Key Reaction | Significance |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Essential Substrate (1,3-Dipole) | [3+2] Cycloaddition | Enables rapid, efficient, and regioselective synthesis of 1,2,3-triazoles for drug discovery and materials science. wikipedia.orgsigmaaldrich.com |

| Photoredox Radical Catalysis | Radical Precursor | Azide Radical (N₃•) Addition to Alkenes | Provides novel pathways for complex molecule synthesis, such as azido-alkynylation or azido-arylation of olefins. nih.gov |

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthesis methods. unibo.it For benzonitriles, traditional synthesis routes often involve harsh reagents, metal catalysts, and significant solvent waste. rsc.orgnih.gov Green chemistry offers alternatives that aim to reduce environmental impact and improve efficiency. unibo.it

Future synthetic strategies for 3-(Azidomethyl)benzonitrile and related compounds are likely to focus on several key areas:

Use of Greener Solvents: Research has demonstrated the successful replacement of hazardous solvents in synthetic processes. unibo.it A significant advancement has been the use of ionic liquids, which can act as recyclable co-solvents and catalysts, simplifying separation processes and eliminating the need for metal salt catalysts. rsc.orgresearchgate.net One study highlighted a novel route for benzonitrile (B105546) synthesis where an ionic liquid played multiple roles, leading to a 100% yield and easy recovery of the solvent/catalyst system. rsc.orgnih.gov

Catalyst Innovation: The development of heterogeneous catalysts, such as magnetic nanoparticles, offers a pathway to easier catalyst recovery and reuse compared to their homogeneous counterparts. nih.gov Furthermore, visible-light photoredox catalysis is emerging as a powerful, environmentally friendly method for generating the reactive intermediates needed for nitrile synthesis under mild conditions. researchgate.net

Process Intensification: Technologies like microwave-assisted synthesis are being explored to dramatically reduce reaction times and energy consumption, contributing to a more sustainable production process. unibo.it

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Benzonitriles

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often uses homogeneous metal salt catalysts (e.g., TiCl₄), leading to separation challenges. nih.gov | Employs recyclable ionic liquids, heterogeneous catalysts (e.g., Fe₃O₄ NPs), or visible-light photoredox catalysts. rsc.orgnih.govresearchgate.net |

| Solvents | Frequently relies on hazardous and volatile organic solvents like Dimethylformamide (DMF). nih.gov | Utilizes greener alternatives such as recyclable ionic liquids or explores solvent-free conditions. unibo.itrsc.org |

| Reaction Time | Can require several hours for completion. nih.gov | Often significantly reduced, especially with microwave-assisted technology. unibo.itrsc.org |

| Waste & Separation | Generates significant waste and involves complex purification steps to remove catalysts and byproducts. rsc.org | Simplifies separation through phase separation of ionic liquids or magnetic recovery of nanoparticle catalysts, reducing overall waste. rsc.orgnih.gov |

Integration with Automated Synthesis and High-Throughput Screening

The demand for rapid discovery and optimization of new molecules in fields like drug discovery and materials science has spurred the development of automated synthesis platforms. chemrxiv.org These systems can accelerate the creation of compound libraries with high efficiency and yield. synplechem.com For a versatile building block like this compound, automation offers a transformative approach to exploring its chemical potential.

Future integration will likely involve:

Cartridge-Based Automation: Systems that use pre-packed reagent cartridges for specific reaction classes, such as azide (B81097) synthesis or azide-alkyne "click" reactions, are becoming more prevalent. synplechem.comchimia.ch This technology simplifies the entire workflow, from reaction to purification, requiring minimal manual intervention and making the synthesis of derivatives faster and more reproducible. synplechem.comyoutube.com

Accelerated Discovery Cycles: Automated platforms can synthesize molecules at a rate an order of magnitude faster than traditional manual methods. chemrxiv.org By integrating the synthesis of this compound derivatives into an automated workflow, researchers can rapidly generate and test a vast number of new compounds for desired properties, significantly shortening discovery timelines. chemrxiv.org

On-Demand Synthesis: The ability to automatically synthesize molecules from digitally stored procedures allows for the creation of virtual libraries that can be synthesized on-demand, reducing the need for large, physical compound storage and minimizing waste. synplechem.com

Computational Chemistry-Driven Design of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools for predicting molecular properties and guiding synthetic efforts. By applying these methods to the this compound scaffold, researchers can rationally design novel derivatives with tailored functionalities before committing to resource-intensive laboratory synthesis.

Emerging research avenues in this area include:

Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, computational models can guide the modification of the this compound structure to enhance its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of derivatives and their activity. This allows for the prediction of the efficacy of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis.

In Silico Screening: Large virtual libraries of this compound derivatives can be screened against computational models of proteins or materials to identify candidates with high binding affinity or desired physical properties, streamlining the discovery process.

Expanding Applications in Advanced Materials and Nanotechnology

The functional groups of this compound make it an attractive candidate for the synthesis and modification of advanced materials. ucr.edu The azide group is particularly useful for surface functionalization via click chemistry, while the nitrile group can influence the electronic properties of materials or serve as a precursor for other functional groups.

Future applications are envisioned in:

Polymer Synthesis: The azide group can be used as an initiator or a point of conjugation for creating complex polymer architectures, such as block copolymers or polymer brushes, with precisely controlled properties.

Surface Modification: Through azide-alkyne click chemistry, this compound can be used to immobilize molecules onto the surfaces of nanomaterials like carbon nanotubes or semiconductor nanowires. ucr.edu This allows for the tailoring of surface properties for applications in sensors, electronics, and catalysis.

Nanomaterial Functionalization: Attaching derivatives of this compound to nanoparticles can impart specific functionalities, such as targeting ligands for biomedical applications or chromophores for optical materials.

Strategic Combinations with Other Bioorthogonal Reactions

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The azide group is a cornerstone of this field due to its small size, metabolic stability, and lack of reactivity with most biological molecules. wikipedia.org While this compound is a prime candidate for azide-based bioorthogonal reactions, the future lies in using it as part of a multi-reaction strategy for studying complex biological systems. nih.govresearchgate.net

The primary azide-based bioorthogonal reactions include:

Staudinger Ligation: An early bioorthogonal reaction involving an azide and a triphenylphosphine (B44618) to form an amide bond. wikipedia.orgnih.gov It has been used in live cells and mice, but it suffers from relatively slow reaction kinetics. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction that forms a stable triazole linkage. nih.gov While very effective, its application in living cells can be limited by the toxicity of the copper catalyst. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a toxic copper catalyst by using a strained cyclooctyne (B158145), making it more suitable for in vivo applications. wikipedia.orgnih.gov

The strategic use of these reactions in combination with other, non-azide-based bioorthogonal transformations (such as tetrazine ligations or isocyanide-based reactions) will enable researchers to simultaneously label and track multiple distinct biomolecules within the same cell, providing a more detailed picture of complex biological processes. wikipedia.orgresearchgate.net

Table 2: Overview of Major Azide-Based Bioorthogonal Reactions

| Reaction | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Staudinger Ligation | Azide, Triphenylphosphine | First reaction with fully abiotic functional groups; used in live cells and mice. wikipedia.org | Slow reaction kinetics (second-order rate constant ~0.0020 M⁻¹s⁻¹). nih.gov |

| CuAAC | Azide, Terminal Alkyne, Copper(I) Catalyst | Very fast and efficient; forms a highly stable triazole product. nih.gov | Copper catalyst toxicity can be a barrier for live-cell applications. wikipedia.org |

| SPAAC | Azide, Strained Cyclooctyne (e.g., COMBOdU) | Copper-free, making it highly biocompatible for use in live cells, zebrafish, and mice. wikipedia.orgnih.gov | The cyclooctyne partner can be sterically bulky and lipophilic. nih.gov |

Exploration of Chiral Derivatives and Enantioselective Syntheses

Chirality is a fundamental property in medicinal chemistry and materials science, as different enantiomers of a molecule can have vastly different biological activities or physical properties. The development of methods for the enantioselective synthesis of chiral benzonitriles and their derivatives is an active area of research. nih.govresearchgate.net

Future work on this compound will likely involve:

Asymmetric Catalysis: The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs), to control the stereochemical outcome of reactions that form or modify the benzonitrile scaffold. nih.gov This allows for the preparation of highly enantioenriched products from racemic starting materials. researchgate.net

Synthesis of Axially Chiral Benzonitriles: Creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond, is a sophisticated strategy for introducing chirality. nih.gov These axially chiral benzonitriles can serve as valuable ligands in asymmetric synthesis or as novel bioactive compounds. nih.gov

Development of Chiral Building Blocks: Designing enantioselective routes to synthesize chiral derivatives of this compound itself, for example, by introducing a stereocenter on the methyl linker or elsewhere on the aromatic ring. These chiral building blocks could then be used to construct more complex, stereochemically defined molecules. nih.gov The development of efficient asymmetric construction methods for chiral molecules is a current challenge. nih.gov

常见问题

Basic: What are the common synthetic routes for 3-(Azidomethyl)benzonitrile, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves functionalization of benzonitrile derivatives. A key route is the substitution of a halogen (e.g., chloride) or hydroxyl group at the benzyl position with an azide. For example, 4-(azidomethyl)benzonitrile is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using azide sources like sodium azide under anhydrous conditions . Optimization focuses on controlling temperature (60–80°C), solvent choice (DMF or THF), and catalyst loading (1–5 mol% Cu(I)) to minimize side reactions (e.g., nitrile hydrolysis). Purity is confirmed via HPLC or GC-MS.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Due to its acute toxicity (oral LD₅₀ ~300 mg/kg) and potential for skin/eye irritation, researchers must: